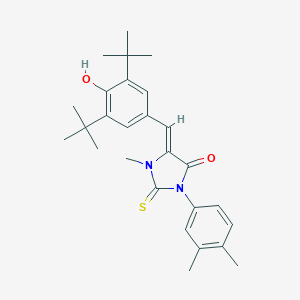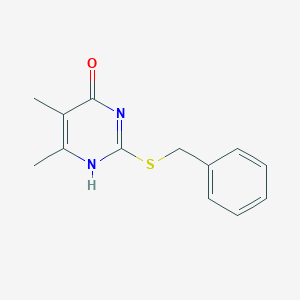![molecular formula C28H24BrN3O3 B297352 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)
2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. The compound is a member of the benzyl ether family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile involves the inhibition of specific enzymes and pathways that are essential for the growth and survival of cancer cells. The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile have been extensively studied. The compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, the compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile in lab experiments include its potential as an anti-cancer agent and its ability to inhibit specific enzymes and pathways that are essential for the growth and survival of cancer cells. However, limitations include the need for further research to determine the optimal dosage and potential side effects.
Orientations Futures
For research involving 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile include the investigation of its potential as a therapeutic agent for various types of cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of the compound. Finally, the development of new synthesis methods and modifications to the compound may improve its efficacy and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile has been achieved using different methods. One of the most common methods involves the reaction of 2-bromo-4-methoxyphenol with 5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then reacted with 2-chloromethylbenzonitrile to yield the final compound.
Applications De Recherche Scientifique
2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. The compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C28H24BrN3O3 |
|---|---|
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
2-[[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C28H24BrN3O3/c1-3-9-25-23(28(33)32(31-25)22-12-5-4-6-13-22)14-21-15-26(34-2)27(16-24(21)29)35-18-20-11-8-7-10-19(20)17-30/h4-8,10-16H,3,9,18H2,1-2H3/b23-14- |
Clé InChI |
USERGPVIEFPFQP-UCQKPKSFSA-N |
SMILES isomérique |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC3=CC=CC=C3C#N)OC)C4=CC=CC=C4 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3C#N)OC)C4=CC=CC=C4 |
SMILES canonique |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3C#N)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)

![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)